molecular formula C40H46N2O8 B12784423 Thalictropine CAS No. 39032-60-5

Thalictropine

Cat. No.: B12784423
CAS No.: 39032-60-5
M. Wt: 682.8 g/mol
InChI Key: DRACRVAKPKYPSB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Thalictropine can be synthesized through the oxidative coupling of tetrahydroisoquinoline units. One method involves the use of vanadium oxytrifluoride as an oxidizing agent . This reaction yields aporphine-proaporphine dimers, which include this compound, as separable diastereomers .

Industrial Production Methods: Extraction from these plants remains the primary source of this compound .

Chemical Reactions Analysis

Types of Reactions: Thalictropine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various aporphine derivatives, which exhibit different pharmacological properties .

Comparison with Similar Compounds

  • Thalictrogamine
  • Thalipine
  • Pennsylvanine
  • Pennsylvanamine

Comparison: Thalictropine is unique among its similar compounds due to its specific structural features and pharmacological activities. While other compounds like thalictrogamine and thalipine share similar aporphine-benzylisoquinoline structures, this compound’s distinct reactivity and biological effects set it apart .

Properties

CAS No.

39032-60-5

Molecular Formula

C40H46N2O8

Molecular Weight

682.8 g/mol

IUPAC Name

9-[2-[(6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]-4,5-dimethoxyphenoxy]-2,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1-ol

InChI

InChI=1S/C40H46N2O8/c1-41-11-9-22-15-31(44-3)33(46-5)19-26(22)28(41)14-25-18-32(45-4)35(48-7)21-30(25)50-36-17-24-13-29-38-23(10-12-42(29)2)16-37(49-8)40(43)39(38)27(24)20-34(36)47-6/h15-21,28-29,43H,9-14H2,1-8H3

InChI Key

DRACRVAKPKYPSB-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)OC5=CC(=C(C=C5CC6C7=CC(=C(C=C7CCN6C)OC)OC)OC)OC)O)OC

Origin of Product

United States

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